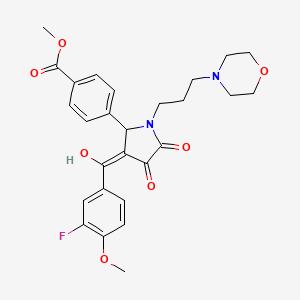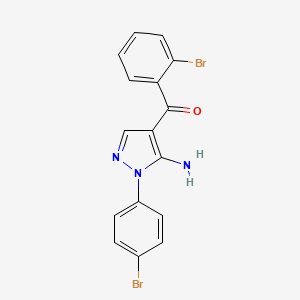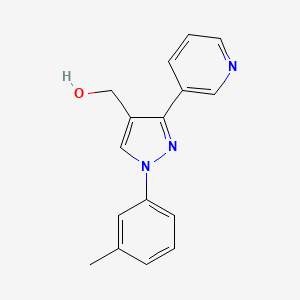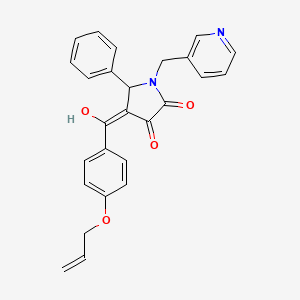![molecular formula C25H21N5O4S2 B12028451 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12028451.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)-2-[(3Z)-3-(3-甲基-4-氧代-2-硫代-1,3-噻唑烷-5-亚基)-2-氧代-2,3-二氢-1H-吲哚-1-基]乙酰胺是一种复杂的 有机化合物,包含吡唑环、吲哚环和噻唑烷环。
准备方法
合成路线和反应条件
N-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)-2-[(3Z)-3-(3-甲基-4-氧代-2-硫代-1,3-噻唑烷-5-亚基)-2-氧代-2,3-二氢-1H-吲哚-1-基]乙酰胺的合成通常涉及多步有机反应。该过程从吡唑环的制备开始,然后形成吲哚环和噻唑烷环。最后一步是将这些环偶联起来形成目标化合物。具体的反应条件,如温度、溶剂和催化剂,对于成功合成该化合物至关重要。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以最大限度地提高产量并降低成本。这可能包括使用连续流动反应器、先进的纯化技术和自动化,以确保质量一致和可扩展性。
化学反应分析
反应类型
N-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)-2-[(3Z)-3-(3-甲基-4-氧代-2-硫代-1,3-噻唑烷-5-亚基)-2-氧代-2,3-二氢-1H-吲哚-1-基]乙酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化成相应的氧化物。
还原: 还原反应可以产生化合物的不同还原形式。
取代: 该化合物可以发生亲核或亲电取代反应,导致形成各种衍生物。
常见试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂或亲电试剂。温度、压力和溶剂选择等反应条件经过精心设计,以实现所需的转化。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生氧化物,而还原可能产生醇或胺。取代反应可以导致具有不同官能团的各种衍生物。
科学研究应用
N-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)-2-[(3Z)-3-(3-甲基-4-氧代-2-硫代-1,3-噻唑烷-5-亚基)-2-氧代-2,3-二氢-1H-吲哚-1-基]乙酰胺具有多种科学研究应用:
化学: 它被用作合成更复杂分子的构建模块。
生物学: 该化合物正在被研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其作为各种疾病治疗剂的潜力。
工业: 它可用于开发新材料或用作化学反应中的催化剂。
作用机制
N-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)-2-[(3Z)-3-(3-甲基-4-氧代-2-硫代-1,3-噻唑烷-5-亚基)-2-氧代-2,3-二氢-1H-吲哚-1-基]乙酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,改变其活性并导致各种生物效应。 确切的分子靶标和途径取决于具体的应用,是正在进行的研究的主题 .
相似化合物的比较
类似化合物
乙酰乙酸乙酯: 一种更简单的化合物,具有类似的酮-烯醇互变异构体.
1-苄基 2-甲基 (2S,4R)-4-((4-溴异吲哚啉-2-羰基)氧基)吡咯烷-1,2-二羧酸酯: 一种用于芳基卤化物化学的复杂化合物.
独特性
N-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)-2-[(3Z)-3-(3-甲基-4-氧代-2-硫代-1,3-噻唑烷-5-亚基)-2-氧代-2,3-二氢-1H-吲哚-1-基]乙酰胺的独特性在于其吡唑环、吲哚环和噻唑烷环的组合,赋予了独特的化学和生物特性。
属性
分子式 |
C25H21N5O4S2 |
|---|---|
分子量 |
519.6 g/mol |
IUPAC 名称 |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(3Z)-3-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C25H21N5O4S2/c1-14-20(23(33)30(28(14)3)15-9-5-4-6-10-15)26-18(31)13-29-17-12-8-7-11-16(17)19(22(29)32)21-24(34)27(2)25(35)36-21/h4-12H,13H2,1-3H3,(H,26,31)/b21-19- |
InChI 键 |
WHCISCWUTGHYMV-VZCXRCSSSA-N |
手性 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4/C(=C/5\C(=O)N(C(=S)S5)C)/C3=O |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4C(=C5C(=O)N(C(=S)S5)C)C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12028375.png)


![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028394.png)


![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12028417.png)

![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028433.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12028439.png)
![2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12028441.png)

![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(3-(2-methoxyphenyl)allylidene)propanehydrazide](/img/structure/B12028446.png)
